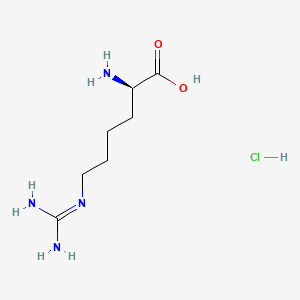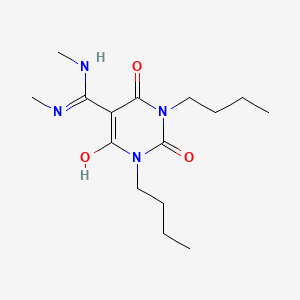
5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as Meldrum's acid, is a heterocyclic organic compound used in various scientific research applications. It was first synthesized by Meldrum in 1908 and has since been widely used in organic synthesis, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including the Michael addition, aldol condensation, and Mannich reaction.
Biochemical And Physiological Effects
There are no known biochemical or physiological effects of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid. It is not used as a drug or medication and is only used in scientific research.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid is its sensitivity to moisture and air, which can lead to decomposition.
Future Directions
There are several future directions for the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in scientific research. One area of interest is in the development of new synthetic methodologies using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid as a key building block. Another area of interest is in the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in the synthesis of new materials with unique properties. Lastly, the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in the development of new pharmaceuticals and natural products is an area of ongoing research.
Synthesis Methods
5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a cyclic intermediate, which upon hydrolysis, yields 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid.
Scientific Research Applications
5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid has been widely used in organic synthesis as a versatile building block for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles. 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid has also been used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-N,N'-dimethyl-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-5-7-9-18-13(20)11(12(16-3)17-4)14(21)19(15(18)22)10-8-6-2/h20H,5-10H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHFMSQQPAVYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NC)NC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

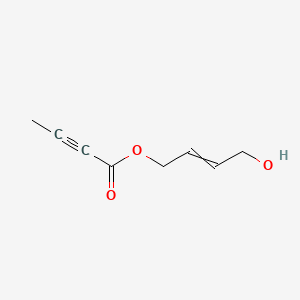

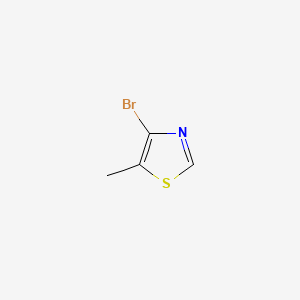

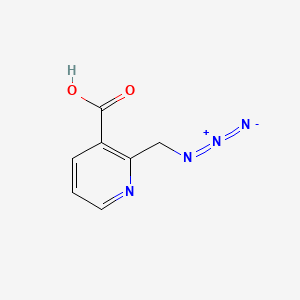

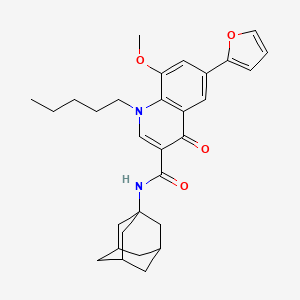



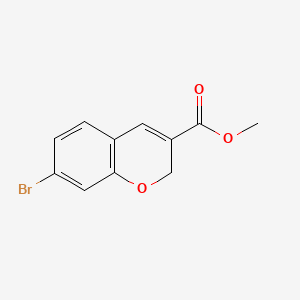

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)
